molecular formula C14H21BrN4O4S B15057906 tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B15057906
M. Wt: 421.31 g/mol
InChI Key: VWMDBUSFGQYBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a sulfonyl group attached to a brominated pyridine ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-bromopyridine, is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfonylation: The amino group is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperazine Coupling: The sulfonylated intermediate is then coupled with tert-butyl piperazine-1-carboxylate under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino and sulfonyl groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The brominated pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-amino-5-bromopyridin-3-yl)sulfonyl)piperazine-1-carboxylate is unique due to the presence of both a sulfonyl group and a brominated pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21BrN4O4S

Molecular Weight

421.31 g/mol

IUPAC Name

tert-butyl 4-(4-amino-5-bromopyridin-3-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H21BrN4O4S/c1-14(2,3)23-13(20)18-4-6-19(7-5-18)24(21,22)11-9-17-8-10(15)12(11)16/h8-9H,4-7H2,1-3H3,(H2,16,17)

InChI Key

VWMDBUSFGQYBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.